Heptachloroisoquinoline

Catalog No.
S12533176
CAS No.
13180-41-1
M.F
C9Cl7N
M. Wt
370.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptachloroisoquinoline

CAS Number

13180-41-1

Product Name

Heptachloroisoquinoline

IUPAC Name

1,3,4,5,6,7,8-heptachloroisoquinoline

Molecular Formula

C9Cl7N

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C9Cl7N/c10-3-1-2(4(11)7(14)6(3)13)8(15)17-9(16)5(1)12

InChI Key

BYFJWFNAVPMYST-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=NC(=C2Cl)Cl)Cl

Heptachloroisoquinoline is a polyhalogenated derivative of isoquinoline, characterized by the substitution of seven chlorine atoms on its aromatic structure. This compound belongs to a broader class of chlorinated heterocycles, which are often studied for their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The molecular formula for heptachloroisoquinoline is C9HCl7N, reflecting its complex halogenated structure.

Typical of halogenated compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as fluorides, under specific conditions. For instance, reactions with potassium fluoride at elevated temperatures yield heptafluoroisoquinoline .
  • Halex Reactions: These involve the substitution of halogens using fluoride ions, leading to the formation of new fluorinated derivatives .
  • Cross-Coupling Reactions: Heptachloroisoquinoline can also serve as a substrate for palladium-catalyzed coupling reactions, which are essential in synthesizing more complex organic molecules.

The synthesis of heptachloroisoquinoline typically involves:

  • Direct Chlorination: Isoquinoline is subjected to chlorination using chlorine gas or a chlorinating agent under controlled conditions to achieve multiple substitutions.
  • Reactions with Fluorides: Subsequent treatment with potassium fluoride at high temperatures can convert heptachloroisoquinoline into its fluorinated analogs .

These methods highlight the compound's accessibility through standard organic synthesis techniques.

Heptachloroisoquinoline finds potential applications in various domains:

  • Material Science: Due to its unique electronic properties, it may be useful in developing advanced materials.
  • Pharmaceutical Chemistry: As a precursor or intermediate in the synthesis of bioactive molecules.
  • Environmental Studies: Understanding the behavior and degradation of halogenated compounds in ecological contexts.

Interaction studies involving heptachloroisoquinoline primarily focus on its reactivity with nucleophiles and electrophiles. The compound's multiple chlorine substituents influence its electronic characteristics, making it a subject of interest in studies examining:

  • Reactivity Patterns: How substituents affect nucleophilic attack and electrophilic substitution.
  • Biological Interactions: Potential interactions with biological macromolecules, although specific studies are scarce.

Heptachloroisoquinoline shares structural and functional similarities with several other halogenated heterocycles. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
HeptafluoroisoquinolineSeven fluorine substitutionsHigher electronegativity; potential for different biological activity
PentachloroisoquinolineFive chlorine substitutionsLess chlorinated; may exhibit different reactivity
PerfluoroisoquinolineFully fluorinatedExhibits unique stability and reactivity patterns

Heptachloroisoquinoline is unique due to its specific combination of chlorine atoms and its potential applications in both synthetic chemistry and biological research. Its reactivity profile sets it apart from less halogenated compounds, making it an interesting subject for further investigation.

XLogP3

7.2

Hydrogen Bond Acceptor Count

1

Exact Mass

368.782093 g/mol

Monoisotopic Mass

366.785043 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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